BenchChemオンラインストアへようこそ!

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

RORγ/RORγt Inverse agonism Nuclear receptor

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic small molecule (C12H10Cl2N2OS, MW 301.2 g/mol) belonging to the 2-aminothiazole class. It is categorized as a preclinical candidate with a single reported mechanistic activity as a weak inverse agonist of the nuclear receptor ROR-gamma (RORγ/RORγt).

Molecular Formula C12H10Cl2N2OS
Molecular Weight 301.19
CAS No. 105512-63-8
Cat. No. B2663710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
CAS105512-63-8
Molecular FormulaC12H10Cl2N2OS
Molecular Weight301.19
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16,17)
InChIKeyUCLVGSMQUVDYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS 105512-63-8): Sourcing and Baseline Properties


N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic small molecule (C12H10Cl2N2OS, MW 301.2 g/mol) belonging to the 2-aminothiazole class [1]. It is categorized as a preclinical candidate with a single reported mechanistic activity as a weak inverse agonist of the nuclear receptor ROR-gamma (RORγ/RORγt) [2]. Its computed physicochemical properties (XLogP3: 3.9, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds) indicate a moderately lipophilic scaffold with limited flexibility [1].

Why Generic N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide Cannot Substitute for Validated Analogs in RORγ Research


Direct substitution is precluded by the absence of robust, publicly available structure-activity relationship (SAR) data. The compound's only documented activity is a low-potency interaction with RORγ (IC50 > 25 µM), a target where potent clinical candidates typically exhibit nanomolar affinity [1]. Without comparative data on selectivity, metabolic stability, or in vivo efficacy, any analog claiming identical functionality would be an unsupported assumption. Procurement based solely on structural similarity ignores critical, unquantified performance parameters, risking experimental failure due to undetermined potency and selectivity profiles.

Quantitative Evidence for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide: A Single Data Point in RORγ Inverse Agonism


Weak RORγ Inverse Agonist Activity: A Baseline of Low Potency

The compound exhibits weak inverse agonist activity against the RORγ ligand-binding domain. This finding, from the only available functional assay, establishes a low-potency baseline. However, no direct comparator data exists within the same study or from other sources to define a selectivity window or potency improvement over a true inactive control. The evidence is purely a single-point measurement against the target, not a comparative study against a related analog [1].

RORγ/RORγt Inverse agonism Nuclear receptor Inflammation

Limited Application Scenarios for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide Based on Available Evidence


Use as a Low-Potency Control in RORγ Binding Assays

Given its IC50 of >25 µM, the compound could theoretically serve as a low-potency or negative control in biochemical FRET assays for RORγ, provided its inactivity is confirmed in the specific experimental setup. This is the only application scenario directly supported by the existing quantitative evidence [1]. However, the lack of selectivity data against other ROR isoforms (e.g., RORα, RORβ) makes even this application risky.

A Starting Point for Fragment-Based or Structure-Guided Optimization

The 2,5-dichlorophenyl-thiazole core could represent a minimal binding motif for RORγ. Medicinal chemistry teams might consider this compound as a weakly active starting point for systematic SAR exploration, but only after independently confirming its binding mode and devoid of any procurement priority over other available, more data-rich scaffolds [1].

Unsuitable for In Vivo or Cellular Model Development

There is no evidence of cellular activity, target selectivity, or pharmacokinetic properties. The compound's high lipophilicity (XLogP3: 3.9) and weak target engagement preclude any application requiring biological efficacy. Procurement for these purposes is not supported by any available data.

Quote Request

Request a Quote for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.